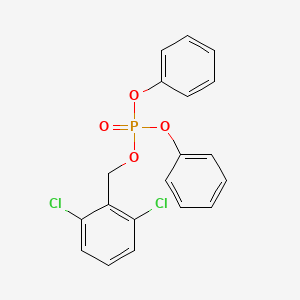
(2,6-Dichlorophenyl)methyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)methyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H15Cl2O4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl diphenyl phosphate typically involves the reaction of 2,6-dichlorobenzyl chloride with diphenyl phosphate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2,6-Dichlorobenzyl chloride+Diphenyl phosphate→(2,6-Dichlorophenyl)methyl diphenyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of efficient catalysts and solvents to enhance the reaction rate and yield. The product is then purified through various techniques such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methyl diphenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phosphates, as well as substituted derivatives with different functional groups.
Scientific Research Applications
(2,6-Dichlorophenyl)methyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methyl diphenyl phosphate
- (2,6-Dichlorophenyl)ethyl diphenyl phosphate
- (2,6-Dichlorophenyl)methyl diethyl phosphate
Uniqueness
(2,6-Dichlorophenyl)methyl diphenyl phosphate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
142209-23-2 |
|---|---|
Molecular Formula |
C19H15Cl2O4P |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)methyl diphenyl phosphate |
InChI |
InChI=1S/C19H15Cl2O4P/c20-18-12-7-13-19(21)17(18)14-23-26(22,24-15-8-3-1-4-9-15)25-16-10-5-2-6-11-16/h1-13H,14H2 |
InChI Key |
ODAHFKLFCQBEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC2=C(C=CC=C2Cl)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


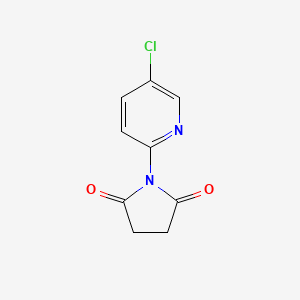
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
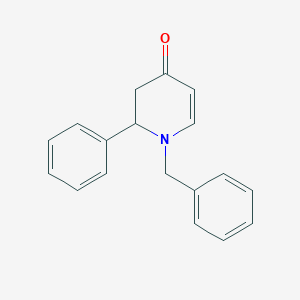
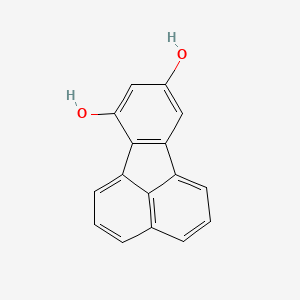
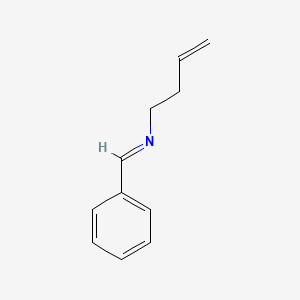
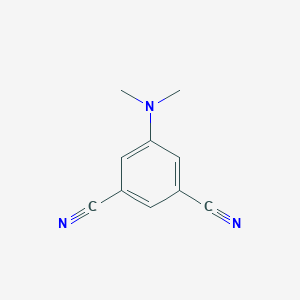
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

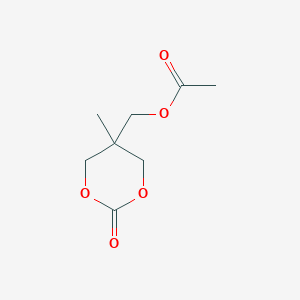
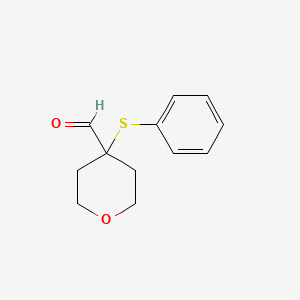
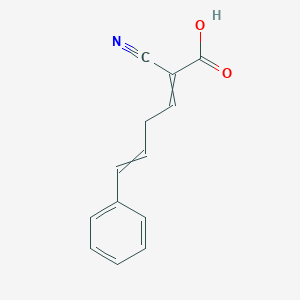

![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
